[2-(1H-Pyrrol-1-yl)benzene-1-sulfinyl]acetonitrile
CAS No.: 107344-57-0
Cat. No.: VC17284021
Molecular Formula: C12H10N2OS
Molecular Weight: 230.29 g/mol
* For research use only. Not for human or veterinary use.
![[2-(1H-Pyrrol-1-yl)benzene-1-sulfinyl]acetonitrile - 107344-57-0](/images/structure/VC17284021.png)
Specification
CAS No. | 107344-57-0 |
---|---|
Molecular Formula | C12H10N2OS |
Molecular Weight | 230.29 g/mol |
IUPAC Name | 2-(2-pyrrol-1-ylphenyl)sulfinylacetonitrile |
Standard InChI | InChI=1S/C12H10N2OS/c13-7-10-16(15)12-6-2-1-5-11(12)14-8-3-4-9-14/h1-6,8-9H,10H2 |
Standard InChI Key | RTRZIWSQLHWMNR-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)N2C=CC=C2)S(=O)CC#N |
Introduction
Chemical Identity and Structural Features
Basic Molecular Properties
The compound’s IUPAC name, 2-(2-pyrrol-1-ylphenyl)sulfinylacetonitrile, reflects its core structure: a benzene ring substituted at the 2-position with a pyrrole group and a sulfinyl-acetonitrile functional group. Key identifiers include:
Property | Value |
---|---|
CAS Registry Number | 107344-57-0 |
Molecular Formula | C₁₂H₁₀N₂OS |
Molecular Weight | 230.29 g/mol |
SMILES Notation | C1=CC=C(C(=C1)N2C=CC=C2)S(=O)CC#N |
InChI Key | RTRZIWSQLHWMNR-UHFFFAOYSA-N |
The sulfinyl group (-S(=O)-) and acetonitrile (-CC#N) moiety introduce distinct electronic and steric properties, potentially enabling diverse reactivity in organic transformations.
Spectroscopic Characterization
While direct spectroscopic data for [2-(1H-Pyrrol-1-yl)benzene-1-sulfinyl]acetonitrile are scarce, analogous sulfinyl-pyrrole compounds exhibit characteristic absorption bands in infrared (IR) spectroscopy. For example, the sulfonyl group (-SO₂-) in related structures shows asymmetric stretching vibrations near 1317 cm⁻¹ and symmetric stretching near 1153 cm⁻¹ . Nuclear magnetic resonance (NMR) studies of similar compounds reveal proton signals for pyrrole aromatic hydrogens in the δ 5.75–6.66 ppm range and sulfonyl-associated methylene groups at δ 3.38–3.60 ppm . These patterns suggest that the sulfinyl and pyrrole groups in the target compound would produce comparable spectral features.
Synthesis Pathways
General Synthetic Strategy
The synthesis of [2-(1H-Pyrrol-1-yl)benzene-1-sulfinyl]acetonitrile typically involves three stages:
-
Formation of the Pyrrole-Benzene Core: Electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce the pyrrole group to the benzene ring.
-
Sulfinyl Group Introduction: Oxidation of a thioether (-S-) precursor to the sulfinyl (-SO-) state using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).
-
Acetonitrile Functionalization: Nucleophilic substitution or cyanation reactions to attach the acetonitrile group.
Comparative Methodologies
Research Challenges and Future Directions
Synthesis Optimization
Current synthetic routes suffer from low yields and complex purification steps, partly due to the sulfinyl group’s sensitivity to oxidation. Future work could explore protective group strategies or novel oxidizing agents to improve efficiency.
Characterization and Application Studies
Advanced analytical techniques—such as X-ray crystallography or high-resolution mass spectrometry—are needed to resolve the compound’s three-dimensional structure and confirm its purity. Additionally, systematic pharmacological screening could validate its hypothesized bioactivities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume